5,6-dimethoxy-1H-indole-3-carboxylic acid
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Overview
Description
5,6-Dimethoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C11H11NO4, is characterized by the presence of methoxy groups at the 5 and 6 positions of the indole ring and a carboxylic acid group at the 3 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a widely used approach for constructing indole derivatives . This method typically involves the reaction of an appropriate precursor with reagents such as dihydrofuran and hydrazone under specific conditions .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, alkylating agents) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
5,6-Dimethoxy-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxyindole: Similar in structure but lacks the carboxylic acid group at the 3 position.
5,6-Dimethoxy-2-phenylindole: Contains a phenyl group at the 2 position instead of a carboxylic acid group.
5,6-Dihydroxyindole: Has hydroxyl groups instead of methoxy groups at the 5 and 6 positions.
Uniqueness
5,6-Dimethoxy-1H-indole-3-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which confer specific chemical properties and biological activities. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
889943-16-2 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5,6-dimethoxy-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-15-9-3-6-7(11(13)14)5-12-8(6)4-10(9)16-2/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
BJHHMRTYEZAINS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)C(=O)O)OC |
Origin of Product |
United States |
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